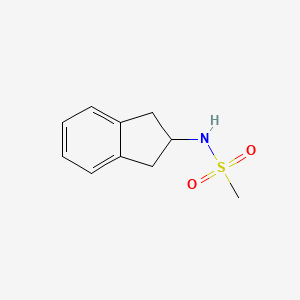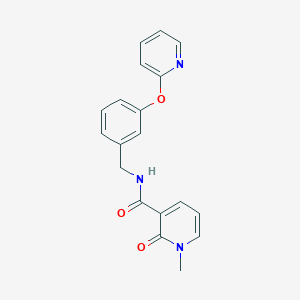
1-methyl-2-oxo-N-(3-(pyridin-2-yloxy)benzyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-oxo-N-(3-(pyridin-2-yloxy)benzyl)-1,2-dihydropyridine-3-carboxamide, also known as MRS1477, is a small molecule antagonist of the P2Y14 receptor. It was first identified in 2005 and has since been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Photocatalytic Degradation
One application area for pyridine derivatives is in photocatalytic degradation, where these compounds serve as model pollutants. For example, the kinetics and products of the TiO2 photocatalytic degradation of pyridine in water have been extensively studied, revealing insights into the degradation pathways and the formation of various intermediates and end products (Maillard-Dupuy et al., 1994).
Synthesis of Novel Organic Compounds
Research into pyridine derivatives has also led to the synthesis of novel organic compounds with potential therapeutic applications. For instance, studies on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems highlight the versatility of pyridine derivatives in creating complex molecules that could serve as pharmaceutical leads or materials with unique properties (Bakhite et al., 2005).
Biological Applications and Analgesic Properties
Several pyridine derivatives have been investigated for their biological activities, including as potential analgesics. Methylation of the pyridine moiety in specific molecules has been explored as a method to enhance their analgesic properties, revealing that modifications to the pyridine nucleus can significantly impact biological activity (Ukrainets et al., 2015).
Aggregation Enhanced Emission Properties
The exploration of pyridyl substituted benzamides has unveiled compounds with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties, showcasing the potential of pyridine derivatives in the development of advanced materials for sensing, imaging, and optoelectronic devices (Srivastava et al., 2017).
Antibacterial Agents
The structural framework of pyridine derivatives has also been manipulated to produce antibacterial agents, demonstrating the broad utility of these compounds in medicinal chemistry. Research into pyridonecarboxylic acids and their analogues has resulted in the identification of compounds with significant antibacterial activity, suggesting the potential for developing new classes of antibiotics (Egawa et al., 1984).
properties
IUPAC Name |
1-methyl-2-oxo-N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-22-11-5-8-16(19(22)24)18(23)21-13-14-6-4-7-15(12-14)25-17-9-2-3-10-20-17/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPNRZCODBSSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-(3-(pyridin-2-yloxy)benzyl)-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

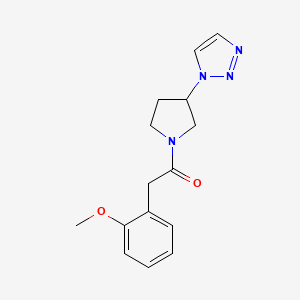
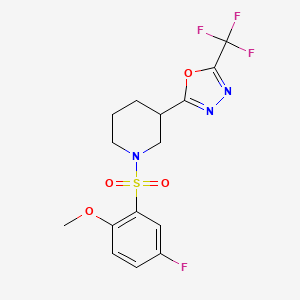
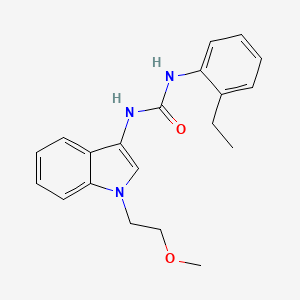

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)



![3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2930508.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2930510.png)
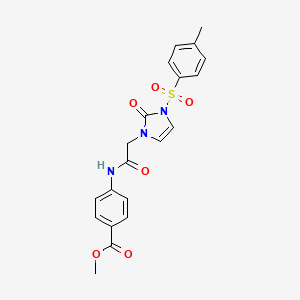
![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)
